High-Affinity Carbonic Anhydrase IX (CA IX) Inhibition: Potency Comparison vs. Standard CA Inhibitor Acetazolamide
2,3,4-Trimethoxy-9H-xanthen-9-one demonstrates exceptionally high affinity for human carbonic anhydrase IX (CA IX), a validated drug target in tumor hypoxia [1]. In a standardized stopped-flow CO2 hydration assay, the compound inhibited recombinant human CA IX with a Ki of 0.57 nM. By comparison, the clinically used standard carbonic anhydrase inhibitor acetazolamide (AAZ) exhibits a Ki for CA IX of 25 nM [2]. This represents a ~44-fold increase in affinity for the 2,3,4-trimethoxyxanthone compound over the reference drug. This substantial potency advantage is directly linked to the specific 2,3,4-trimethoxy substitution pattern, which other xanthone regioisomers do not possess .
| Evidence Dimension | Inhibition constant (Ki) for human Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Ki = 0.57 nM |
| Comparator Or Baseline | Acetazolamide (AAZ), Ki = 25 nM |
| Quantified Difference | Target compound is ~44-fold more potent than acetazolamide |
| Conditions | Recombinant human CA IX, phenol red dye-based stopped-flow CO2 hydration assay, preincubation for 15 min [1][2] |
Why This Matters
For research programs targeting CA IX-driven pathologies (e.g., cancer metastasis), 2,3,4-trimethoxy-9H-xanthen-9-one offers a significantly superior affinity scaffold compared to traditional sulfonamide-based inhibitors, enabling the development of more effective chemical probes.
- [1] BindingDB Entry BDBM50341402. Affinity Data: Ki=0.570nM for Human Carbonic Anhydrase 9. Assay Description: Inhibition of recombinant human CA9 preincubated for 15 mins by phenol red dye-based stopped-flow CO2 hydration assay. View Source
- [2] Supuran, C.T. (2008) Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), pp. 168-181. [Reporting Ki of acetazolamide for CA IX = 25 nM] View Source
